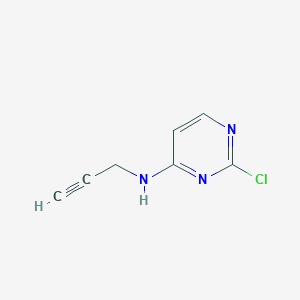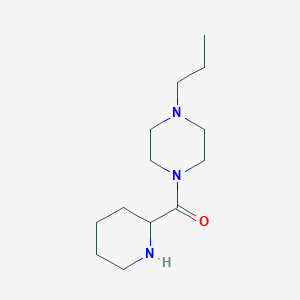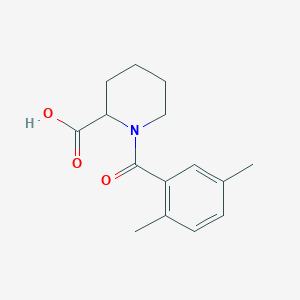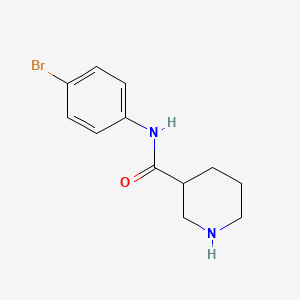
Ácido 6-cloroindol-3-carboxílico
Descripción general
Descripción
6-Chloro-1H-indole-3-carboxylic acid is a derivative of indole, a significant heterocyclic compound known for its wide range of biological activities. Indole derivatives are prevalent in many natural products and synthetic drugs, making them crucial in medicinal chemistry .
Aplicaciones Científicas De Investigación
6-Chloro-1H-indole-3-carboxylic acid has numerous applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex indole derivatives.
Biology: Studied for its potential antiviral, anticancer, and antimicrobial properties.
Medicine: Investigated for its role in developing new therapeutic agents targeting various diseases.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
Target of Action
6-Chloroindole-3-carboxylic acid, like other indole derivatives, has been found to bind with high affinity to multiple receptors . These receptors are often proteins or enzymes that play crucial roles in various biological processes.
Mode of Action
The mode of action of 6-Chloroindole-3-carboxylic acid involves its interaction with its targets, leading to changes in their function. The presence of the carboxamide moiety in indole derivatives can cause hydrogen bonds with a variety of enzymes and proteins, which in many cases, inhibits their activity
Biochemical Pathways
Indole derivatives like 6-Chloroindole-3-carboxylic acid are synthesized from tryptophan via intermediates such as indole-3-acetaldoxime and indole-3-acetonitrile . In Arabidopsis, for example, derivatives of indole-3-carbaldehyde and indole-3-carboxylic acid are synthesized from tryptophan via these intermediates . The affected pathways and their downstream effects would depend on the specific targets of the compound.
Pharmacokinetics
The clearance mechanism of a related compound, pf-06409577, involves uridine diphosphoglucuronosyl transferase (ugt)–mediated processes
Result of Action
The molecular and cellular effects of 6-Chloroindole-3-carboxylic acid’s action would depend on its specific targets and the changes it induces in their function. Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, and more
Action Environment
The action, efficacy, and stability of 6-Chloroindole-3-carboxylic acid could be influenced by various environmental factors. For instance, in plants, indole compounds can stimulate root and fruit formation and activate the plant’s immune system against biotic and abiotic factors harmful to the plant . .
Análisis Bioquímico
Biochemical Properties
6-chloro-1H-indole-3-carboxylic acid plays a crucial role in biochemical reactions, particularly as an activator of adenosine monophosphate-activated protein kinase (AMPK). AMPK is a protein kinase involved in maintaining energy homeostasis within cells. The compound interacts with the human α1β1γ1 AMPK isoform, leading to its activation . This interaction is significant as AMPK activation is associated with various beneficial effects, including improved glucose uptake, fatty acid oxidation, and mitochondrial biogenesis.
Cellular Effects
6-chloro-1H-indole-3-carboxylic acid influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. By activating AMPK, the compound enhances glucose uptake and fatty acid oxidation, leading to improved energy balance within cells. Additionally, AMPK activation by 6-chloro-1H-indole-3-carboxylic acid has been shown to promote mitochondrial biogenesis, which is essential for maintaining cellular energy production . These effects contribute to the compound’s potential therapeutic applications in metabolic disorders and other diseases.
Molecular Mechanism
The molecular mechanism of 6-chloro-1H-indole-3-carboxylic acid involves its direct binding to the AMPK enzyme, leading to its activation. This binding interaction enhances the enzyme’s activity, resulting in increased phosphorylation of downstream targets involved in energy metabolism. The activation of AMPK by 6-chloro-1H-indole-3-carboxylic acid also leads to changes in gene expression, promoting the transcription of genes involved in glucose uptake, fatty acid oxidation, and mitochondrial biogenesis . These molecular mechanisms underpin the compound’s beneficial effects on cellular energy homeostasis.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 6-chloro-1H-indole-3-carboxylic acid have been observed to change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that 6-chloro-1H-indole-3-carboxylic acid remains stable under specific conditions, allowing for sustained activation of AMPK and its downstream effects . Long-term exposure to the compound has been associated with improved cellular energy balance and enhanced mitochondrial function, highlighting its potential for therapeutic applications.
Dosage Effects in Animal Models
The effects of 6-chloro-1H-indole-3-carboxylic acid vary with different dosages in animal models. At lower doses, the compound effectively activates AMPK and promotes beneficial metabolic effects without causing adverse effects. At higher doses, potential toxic effects may be observed, including disruptions in cellular energy balance and mitochondrial function . These findings underscore the importance of determining optimal dosages for therapeutic applications to maximize benefits while minimizing potential risks.
Metabolic Pathways
6-chloro-1H-indole-3-carboxylic acid is involved in metabolic pathways related to energy homeostasis. The compound interacts with enzymes and cofactors involved in glucose uptake, fatty acid oxidation, and mitochondrial biogenesis. By activating AMPK, 6-chloro-1H-indole-3-carboxylic acid enhances metabolic flux and promotes the efficient utilization of energy substrates . These effects contribute to the compound’s potential therapeutic applications in metabolic disorders and other diseases.
Transport and Distribution
Within cells and tissues, 6-chloro-1H-indole-3-carboxylic acid is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate the compound’s localization to target sites, where it can exert its effects on AMPK activation and energy metabolism . The efficient transport and distribution of 6-chloro-1H-indole-3-carboxylic acid are essential for its therapeutic efficacy.
Subcellular Localization
The subcellular localization of 6-chloro-1H-indole-3-carboxylic acid is critical for its activity and function. The compound is directed to specific compartments or organelles within cells, where it can interact with AMPK and other biomolecules involved in energy metabolism. Targeting signals and post-translational modifications play a role in directing 6-chloro-1H-indole-3-carboxylic acid to its sites of action, ensuring its effective activation of AMPK and subsequent metabolic effects .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 6-chloro-1H-indole-3-carboxylic acid typically involves the chlorination of indole derivatives followed by carboxylation. One common method includes the Fischer indole synthesis, where phenylhydrazine reacts with cyclohexanone in the presence of an acid catalyst to form the indole ring . The chlorination step can be achieved using reagents like thionyl chloride or phosphorus pentachloride .
Industrial Production Methods: Industrial production of 6-chloro-1H-indole-3-carboxylic acid often involves large-scale chlorination and carboxylation reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like crystallization and chromatography are common in industrial settings .
Análisis De Reacciones Químicas
Types of Reactions: 6-Chloro-1H-indole-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents like bromine or iodine, and nitrating agents like nitric acid.
Major Products:
Oxidation: Formation of quinones or other oxidized derivatives.
Reduction: Formation of alcohols or aldehydes.
Substitution: Formation of halogenated or nitrated indole derivatives.
Comparación Con Compuestos Similares
Indole-3-carboxylic acid: Lacks the chlorine atom at the 6th position, resulting in different chemical properties and biological activities.
6-Bromo-1H-indole-3-carboxylic acid: Similar structure but with a bromine atom instead of chlorine, leading to variations in reactivity and applications.
Uniqueness: 6-Chloro-1H-indole-3-carboxylic acid is unique due to the presence of the chlorine atom, which enhances its electrophilic substitution reactions and potential biological activities. This makes it a valuable compound for developing new drugs and studying various biochemical pathways .
Propiedades
IUPAC Name |
6-chloro-1H-indole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClNO2/c10-5-1-2-6-7(9(12)13)4-11-8(6)3-5/h1-4,11H,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHQHEMBHJZAHSB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Cl)NC=C2C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70594007 | |
| Record name | 6-Chloro-1H-indole-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70594007 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
766557-02-2 | |
| Record name | 6-Chloro-1H-indole-3-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=766557-02-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Chloro-1H-indole-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70594007 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-chloro-1H-indole-3-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-{4H,5H,6H,7H-thieno[3,2-c]pyridine-5-carbonyl}pyrrolidine](/img/structure/B1369823.png)





![4-{4H,5H,6H,7H-Thieno[3,2-C]pyridin-5-ylcarbonyl}piperidine](/img/structure/B1369835.png)




